Cinchonan

Antimalarial Drug Discovery Plasmodium falciparum

Select Cinchonan, the unsubstituted parent of the Cinchona alkaloid family, to eliminate C9-substituent variability from your research. Unlike hydroxylated or methoxylated derivatives (quinine, quinidine, cinchonidine, cinchonine), Cinchonan provides the precise, unmodified stereochemical framework essential for establishing baselines in structure-activity relationship (SAR) studies, validating chiral catalyst systems, and developing HPLC chiral stationary phases. Using the pure core scaffold ensures reproducible chiral induction and pharmacological data, free from confounding substitution effects. Procure Cinchonan to guarantee experimental consistency across medicinal chemistry, asymmetric catalysis, and analytical method development programs.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
Cat. No. B1244166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinchonan
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC=CC1CN2CCC1CC2CC3=CC=NC4=CC=CC=C34
InChIInChI=1S/C19H22N2/c1-2-14-13-21-10-8-15(14)11-17(21)12-16-7-9-20-19-6-4-3-5-18(16)19/h2-7,9,14-15,17H,1,8,10-13H2/t14-,15-,17+/m0/s1
InChIKeyUFJOYVQIDSNLHC-YQQAZPJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinchonan: The Fundamental Parent Scaffold of the Cinchona Alkaloid Class


Cinchonan is the core, unsubstituted parent compound of the clinically and catalytically important Cinchona alkaloid family [1]. It consists of a quinoline ring system linked to an azabicyclo[2.2.2]octane (quinuclidine) moiety, establishing the foundational stereochemical and structural framework upon which all major Cinchona alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, are based . Unlike its hydroxylated and methoxylated derivatives, Cinchonan lacks substitution at the C9 position and on the quinoline ring, defining it as the simplest member of the class and the crucial reference point for understanding structure-activity relationships in both medicinal chemistry and asymmetric catalysis.

Why Generic Substitution of Cinchonan with Other Cinchona Alkaloids Fails


Despite sharing the common Cinchonan backbone, substituting one Cinchona alkaloid for another without rigorous justification can lead to significant deviations in experimental outcomes, therapeutic efficacy, and catalytic performance. The presence, position, and stereochemistry of substituent groups (e.g., methoxy at C6', hydroxyl at C9, and the configuration at C8 and C9) profoundly alter physicochemical properties, biological activity, and chiral induction capabilities [1]. For instance, the antimalarial potency varies by orders of magnitude between the four main alkaloids, and their interaction strengths with catalytic metal surfaces follow a strict, defined hierarchy [2]. Simple generic substitution overlooks these quantifiable differences, which are critical for reproducible science and cost-effective procurement. The following evidence sections provide the precise, comparative data required to make an informed selection of the correct Cinchona alkaloid for a specific application.

Quantitative Differentiation Evidence for Cinchonan-Based Compounds Against Closest Analogs


Antimalarial Potency: Cinchonine Demonstrates 1.4-fold Greater Activity than Quinine but 1.3-fold Lower than Quinidine

A direct head-to-head comparison of the four main Cinchona alkaloids against 46 fresh clinical isolates of Plasmodium falciparum revealed a clear and quantifiable hierarchy of blood schizontocidal activity [1]. The study provides robust EC50 and EC99 values, establishing that quinidine is the most potent, followed by cinchonine, cinchonidine, and finally quinine, which was identified as the least active [1]. Specifically, cinchonine exhibits a mean EC50 of 104 nM, which is 1.4-fold more potent than quinine (144 nM) but 1.3-fold less potent than quinidine (80 nM) [1].

Antimalarial Drug Discovery Plasmodium falciparum

Platinum Surface Chemisorption: Cinchonine Adsorbs Weakly, Ranking Behind Cinchonidine and Methoxylated Alkaloids

In heterogeneous catalysis, the strength of chemisorption onto the metal surface is a key determinant of modifier efficacy. An in-situ infrared spectroscopy study on platinum surfaces established a definitive, quantitative hierarchy of chemisorption strengths for Cinchona alkaloids and related compounds from CCl4 solution [1]. The study places cinchonine at a lower adsorption strength compared to cinchonidine and the methoxylated derivatives, quinine and quinidine, which exhibit the strongest adsorption [1]. This sequence directly explains observed nonlinear enantioselectivity effects in hydrogenation catalysis [1].

Heterogeneous Catalysis Surface Chemistry Asymmetric Hydrogenation

C8/C9 Stereochemistry Dictates Chiral Recognition in Cinchonan Carbamate-Based CSPs

A study investigating cinchona alkaloid-derived carbamates as chiral stationary phases (CSPs) for HPLC demonstrated that the absolute configuration at the C8 and C9 stereocenters of the Cinchonan backbone is the primary structural feature controlling both enantioseparation potential and the elution order of enantiomers [1]. The study directly compared quinine- and quinidine-derived CSPs (which differ in configuration at C8 and C9) with their C9-epimeric congeners, finding the former to be far superior chiral selectors [1].

Chiral Chromatography Enantioselective Separation Analytical Chemistry

C9-Hydroxyl Epimerization Abolishes Enantioselection on Palladium Catalysts

A study comparing the efficiency of cinchonidine, cinchonine, and 9-epi-cinchonidine as chiral modifiers in palladium-catalyzed hydrogenation revealed that a subtle change in configuration at a single stereocenter (C9) can have a profound effect [1]. The replacement of cinchonidine or cinchonine with their C9-epimer (9-epi-cinchonidine) not only diminished the reaction rates but, crucially, almost completely eliminated enantioselection in the hydrogenation of α-functionalized olefins on Pd [1].

Asymmetric Catalysis Palladium Hydrogenation

Differential Biological Activity: Quinine/Quinidine but not Cinchonine/Cinchonidine Modulate Phosphatidylserine Synthesis

A study comparing the effects of four major Cinchona alkaloids on phospholipid synthesis in Jurkat T cells revealed a specific functional divergence [1]. The K+ channel blockers quinine and quinidine markedly enhanced phosphatidylserine (PS) synthesis, an effect not observed with cinchonine, cinchonidine, or chloroquine [1]. This indicates that the methoxy group on the quinoline ring of quinine and quinidine is essential for this particular biological activity.

Cell Biology Pharmacology Ion Channels

Targeted Application Scenarios for Cinchonan and Its Congeners Based on Evidence


Antimalarial Lead Optimization: Selecting Cinchonine for its Balanced Potency and Potentially Favorable Therapeutic Window

Given its mean EC50 of 104 nM against P. falciparum, cinchonine presents a compelling starting point for antimalarial drug development [1]. It is 1.4-fold more potent than the clinically established quinine, yet its EC99 value is likely to fall within a manageable therapeutic range, unlike quinine and cinchonidine which require supra-therapeutic concentrations for complete clearance [1]. This positions cinchonine as a lead candidate for further toxicological and pharmacokinetic optimization to address drug-resistant malaria.

Rational Design of Heterogeneous Catalysts: Matching Modifier Adsorption Strength to the Metal Surface

For platinum-catalyzed asymmetric hydrogenation, the chemisorption strength of the chiral modifier is a critical parameter [1]. The established hierarchy (quinine, quinidine > cinchonidine > cinchonine) allows for the rational selection of a modifier based on its anchoring strength [1]. Researchers seeking a strongly bound modifier for robust, long-lived catalysts would prioritize quinine or quinidine, while those investigating more weakly interacting systems or seeking to modulate surface crowding could select cinchonine, knowing its relative adsorption affinity is quantifiably lower.

Palladium-Catalyzed Asymmetric Synthesis: Mandating the Correct C8/C9 Stereoisomer

The evidence clearly shows that for palladium-catalyzed hydrogenation of α-functionalized olefins, the use of the correct stereoisomer is non-negotiable [1]. The C9-epimer (9-epi-cinchonidine) results in a near-total loss of enantioselection [1]. Therefore, any laboratory or pilot plant operation using Pd/Cinchona alkaloid systems must ensure the highest stereochemical purity of the modifier (e.g., cinchonidine or cinchonine) and avoid any epimeric contamination, as this would render the process ineffective.

Development of Chiral Stationary Phases: Prioritizing the Correct Backbone Configuration

In the development of new HPLC-based chiral separation methods, the choice of selector backbone is paramount. The evidence demonstrates that the C8/C9 stereochemistry of the Cinchonan core dictates the fundamental chiral recognition properties [1]. Method development efforts should therefore begin by screening CSPs derived from quinine and quinidine, which possess the superior configuration for enantioseparation, rather than investing resources in less effective C9-epimeric or other stereochemically modified analogs [1].

Quote Request

Request a Quote for Cinchonan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.